Linker-Dependent Sigma-1 Receptor Binding Affinity: 7-(3-Bromopropoxy) vs. Optimized Lead Compound
The 3-bromopropoxy linker is a critical structural feature for sigma-1 receptor affinity. The target compound itself demonstrates a binding affinity (Ki) of 11 nM for the sigma-1 receptor in guinea pig brain membranes [1]. This intermediate affinity establishes the scaffold's viability and is distinct from the optimized lead compound 35 (7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone) which achieves a Ki of 1.22 nM, a 9-fold improvement gained by further functionalization of the 3-bromopropoxy handle [2]. Attempting to substitute the 7-(3-bromopropoxy) compound with the analogous 7-(4-bromobutoxy) derivative for SAR studies would alter the spatial orientation of subsequent functional groups, disrupting the established SAR for this series [2].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 11 nM |
| Comparator Or Baseline | Compound 35 (7-(3-(piperidin-1-yl)propoxy)-1-(4-fluorobenzyl)-3,4-dihydro-2(1H)-quinolinone): Ki = 1.22 nM |
| Quantified Difference | 9.0-fold lower affinity for the target intermediate compared to the lead compound |
| Conditions | In vitro competition binding assay on sigma-1 receptors in guinea pig brain membranes [1][2] |
Why This Matters
For procurement in SAR-driven medicinal chemistry, the 3-bromopropoxy intermediate is essential for systematic exploration of linker length and terminal amine substitution, as it provides a defined point for divergent synthesis that cannot be replicated by the 4-bromobutoxy analog.
- [1] BindingDB. (2014). Ki Summary for BDBM50396352, a sigma-1 receptor ligand from Lan et al. (2014). Entry ID: 50044143. View Source
- [2] Lan, Y., Chen, Y., Xu, X., Qiu, Y., Liu, S., Liu, X., Liu, B. F., & Zhang, G. (2014). Synthesis and biological evaluation of a novel sigma-1 receptor antagonist based on 3,4-dihydro-2(1H)-quinolinone scaffold as a potential analgesic. European Journal of Medicinal Chemistry, 79, 216–230. View Source
